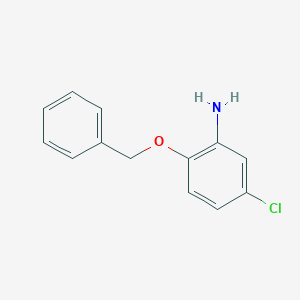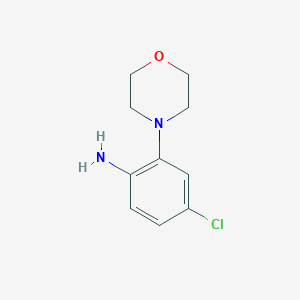![molecular formula C17H22N2OS B499147 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide](/img/structure/B499147.png)
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide is a complex organic compound that features a thiophene ring, an amide group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases for Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The thiophene ring and amide group can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity to proteins or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry.
Uniqueness
What sets 3-methyl-N-(3-{[(5-methylthiophen-2-yl)methyl]amino}phenyl)butanamide apart is its unique combination of a thiophene ring and a butanamide backbone, which provides distinct electronic and steric properties. These characteristics make it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
Molecular Formula |
C17H22N2OS |
|---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
3-methyl-N-[3-[(5-methylthiophen-2-yl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(2)9-17(20)19-15-6-4-5-14(10-15)18-11-16-8-7-13(3)21-16/h4-8,10,12,18H,9,11H2,1-3H3,(H,19,20) |
InChI Key |
RCAYUUZYAYBUIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC(=CC=C2)NC(=O)CC(C)C |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC(=CC=C2)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-ethoxybenzamide](/img/structure/B499064.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methylbenzamide](/img/structure/B499065.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B499069.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B499071.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B499073.png)
![N-[5-chloro-2-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B499074.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B499076.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B499077.png)

![N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide](/img/structure/B499082.png)
![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B499086.png)
